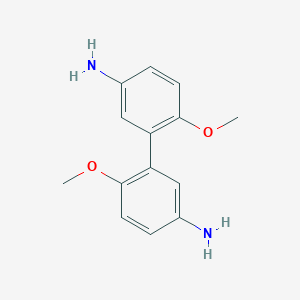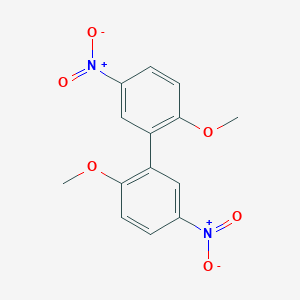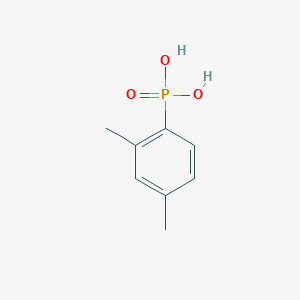
(2,4-dimethylphenyl)phosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethylphenyl)phosphonic acid, also known as DMPA, is a phosphonic acid derivative that has been widely used in scientific research for its unique properties. DMPA has the ability to form strong metal complexes, which makes it useful in various applications such as catalysis, separation, and sensing.
Mécanisme D'action
The mechanism of action of (2,4-dimethylphenyl)phosphonic Acid is not well understood. However, it is believed that (2,4-dimethylphenyl)phosphonic Acid forms strong metal complexes with metal ions, which can affect the reactivity and properties of the metal ions. (2,4-dimethylphenyl)phosphonic Acid can also act as a chelating agent, which can enhance the stability of metal ions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of (2,4-dimethylphenyl)phosphonic Acid. However, studies have shown that (2,4-dimethylphenyl)phosphonic Acid can inhibit the growth of certain bacteria and fungi. (2,4-dimethylphenyl)phosphonic Acid has also been shown to have antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-dimethylphenyl)phosphonic Acid has several advantages for lab experiments. It is easy to synthesize and has high purity when recrystallized. (2,4-dimethylphenyl)phosphonic Acid can form strong metal complexes with metal ions, which can be useful in various applications such as catalysis, separation, and sensing. However, (2,4-dimethylphenyl)phosphonic Acid has some limitations. It is not very soluble in water, which can limit its applications in aqueous solutions. (2,4-dimethylphenyl)phosphonic Acid can also form insoluble precipitates with certain metal ions, which can affect the reactivity and properties of the metal ions.
Orientations Futures
There are several future directions for the use of (2,4-dimethylphenyl)phosphonic Acid in scientific research. One direction is the use of (2,4-dimethylphenyl)phosphonic Acid in the synthesis of new metal complexes with unique properties. Another direction is the use of (2,4-dimethylphenyl)phosphonic Acid in the synthesis of new MOFs with potential applications in gas storage and separation. Additionally, the use of (2,4-dimethylphenyl)phosphonic Acid in the development of new antitumor agents could be explored.
Méthodes De Synthèse
(2,4-dimethylphenyl)phosphonic Acid can be synthesized through a simple two-step reaction. The first step involves the reaction of 2,4-dimethylphenol with phosphorus trichloride to form (2,4-dimethylphenyl)phosphonic dichloride. The second step involves the reaction of (2,4-dimethylphenyl)phosphonic dichloride with water to form (2,4-dimethylphenyl)phosphonic Acid. The purity of (2,4-dimethylphenyl)phosphonic Acid can be improved through recrystallization using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
(2,4-dimethylphenyl)phosphonic Acid has been widely used in scientific research due to its ability to form strong metal complexes. (2,4-dimethylphenyl)phosphonic Acid can be used as a ligand in coordination chemistry to form metal complexes that have unique properties. These metal complexes have been used in various applications such as catalysis, separation, and sensing. (2,4-dimethylphenyl)phosphonic Acid has also been used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
Propriétés
Numéro CAS |
111192-85-9 |
|---|---|
Nom du produit |
(2,4-dimethylphenyl)phosphonic Acid |
Formule moléculaire |
C8H11O3P |
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
(2,4-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
Clé InChI |
DLXVLBCCGRQAAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
SMILES canonique |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
Solubilité |
0.08 M |
Synonymes |
(2,4-DIMETHYL-PHENYL)-PHOSPHONIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



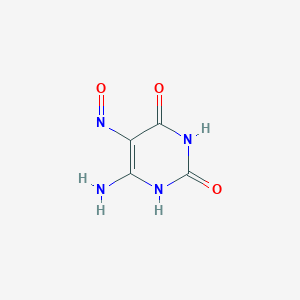
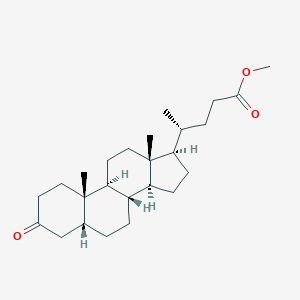
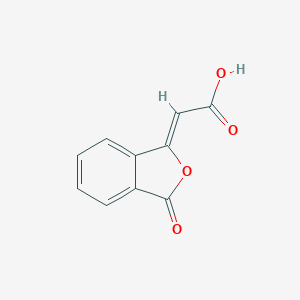



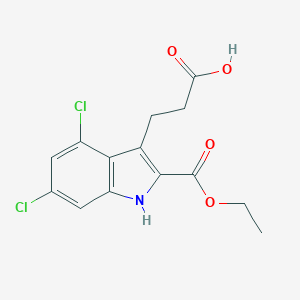
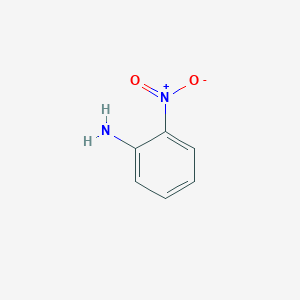

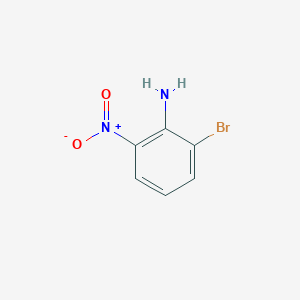
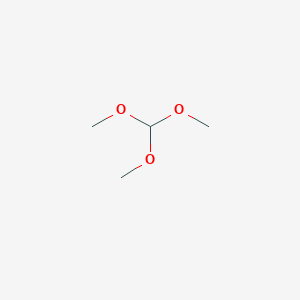
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
